Technical Whitepaper: Synthesis, Characterization, and Application of 1-(2-(Ethylamino)ethyl)imidazolidin-2-one
Technical Whitepaper: Synthesis, Characterization, and Application of 1-(2-(Ethylamino)ethyl)imidazolidin-2-one
Executive Summary
In modern drug discovery, the strategic selection of molecular scaffolds is critical for optimizing both pharmacodynamics and pharmacokinetics. 1-(2-(Ethylamino)ethyl)imidazolidin-2-one (CAS Number: 785027-35-2)[1][2] is a highly versatile, bifunctional pharmaceutical intermediate. Featuring a conformationally restricted cyclic urea core and a flexible secondary aliphatic amine side chain, this molecule serves as a privileged building block for synthesizing kinase inhibitors, G-protein-coupled receptor (GPCR) antagonists, and advanced peptidomimetics[3][4][5].
This whitepaper provides an authoritative guide on the physicochemical properties, structural rationale, and validated synthetic methodologies for utilizing CAS 785027-35-2 in medicinal chemistry workflows.
Physicochemical Profiling & Structural Rationale
The utility of 1-(2-(Ethylamino)ethyl)imidazolidin-2-one stems from its dual-pharmacophore nature.
-
The Imidazolidin-2-one Core (Cyclic Urea): The transition from acyclic ureas to five-membered cyclic ureas restricts the conformational flexibility of the molecule. This pre-organization significantly reduces the entropic penalty upon binding to a target receptor ()[3]. Furthermore, the cyclic urea carbonyl acts as a potent hydrogen-bond acceptor, frequently mimicking the structural water molecules found inside enzyme active sites, such as those in HIV proteases ()[6].
-
The Ethylaminoethyl Chain: The secondary amine provides a basic center (pKa ~9.5) that remains protonated at physiological pH. This enables the formation of critical salt-bridge interactions with acidic amino acid residues (e.g., Aspartate or Glutamate) within target binding pockets, a feature heavily exploited in the design of muscarinic M3 receptor antagonists ()[5].
Table 1: Physicochemical Parameters & Mechanistic Significance
| Property | Value | Mechanistic Significance |
| CAS Number | 785027-35-2 | Unique chemical registry identifier[1][2]. |
| Molecular Formula | C7H15N3O | Fundamental atomic composition. |
| Molecular Weight | 157.22 g/mol | Low molecular weight allows for extensive downstream derivatization without violating Lipinski's Rule of 5. |
| H-Bond Donors | 2 | Secondary amine and urea NH are crucial for interacting with target receptor catalytic residues[3]. |
| H-Bond Acceptors | 2 | The urea carbonyl mimics structural water molecules in protease active sites[4][6]. |
| Topological Polar Surface Area | ~41.5 Ų | Optimal TPSA profile for oral bioavailability and potential blood-brain barrier (BBB) penetration. |
Synthetic Methodologies: Controlled Reductive Amination
Expertise & Causality: Direct alkylation of primary amines with ethyl halides is notoriously difficult to control, inevitably yielding a statistical mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the alkylated products. To synthesize CAS 785027-35-2 with high purity, we employ reductive amination using sodium triacetoxyborohydride (
Step-by-Step Protocol
Materials Required:
-
1-(2-aminoethyl)imidazolidin-2-one (1.0 eq)
-
Acetaldehyde (1.1 eq)
- (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Glacial acetic acid (catalytic, 0.1 eq)
Experimental Workflow:
-
Imine Condensation: Dissolve 1-(2-aminoethyl)imidazolidin-2-one in anhydrous DCE under an inert
atmosphere. Cool the reaction vessel to 0°C. Add acetaldehyde dropwise, followed by a catalytic amount of glacial acetic acid to activate the carbonyl carbon. Stir for 30 minutes.-
Self-Validation Step: Withdraw a 10 µL aliquot, quench in
, and monitor the disappearance of the aldehyde proton (~9.8 ppm) via rapid -NMR to confirm complete imine formation before proceeding.
-
-
Hydride Reduction: Add
portion-wise at 0°C. The triacetoxyborohydride anion is a mild reducing agent that selectively reduces the protonated iminium ion without reducing unreacted aliphatic aldehydes. -
Maturation: Allow the reaction to warm to room temperature (20-25°C) and stir for 4-6 hours.
-
Quench & Phase Separation: Quench the reaction carefully with saturated aqueous
to neutralize the acetic acid byproduct. Critical Step: Adjust the aqueous phase to pH 10 using 1M NaOH. Causality: The secondary amine product must be fully deprotonated to its free-base form to ensure efficient partitioning into the organic phase. -
Extraction & Purification: Extract with dichloromethane (
). Dry the combined organic layers over anhydrous , filter, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH: 90:9:1) to yield pure 1-(2-(Ethylamino)ethyl)imidazolidin-2-one.
Workflow & Applications Visualization
The following diagram illustrates the synthetic pathway of CAS 785027-35-2 and its subsequent divergence into various drug discovery pipelines, including kinase inhibitors (e.g., ALK/ROS1 dual inhibitors)[7] and GPCR ligands[5].
Synthetic workflow and downstream drug discovery applications of CAS 785027-35-2.
Analytical & Quality Control Protocols
To ensure the integrity of the synthesized or procured CAS 785027-35-2[1][2], rigorous analytical validation is required before downstream application.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Run in Electrospray Ionization positive mode (ESI+). The compound should exhibit a dominant
pseudomolecular ion peak at m/z 158.2 . -
Nuclear Magnetic Resonance (
-NMR, 400 MHz, ):-
The successful incorporation of the ethyl group is validated by a distinct triplet at
~1.1 ppm ( ) and a quartet at ~2.6 ppm ( adjacent to the secondary amine). -
The cyclic urea ring protons typically present as two closely spaced multiplets between
3.3 and 3.5 ppm. -
The broad singlet corresponding to the urea
should be visible around 5.0 - 5.5 ppm, depending on concentration and hydrogen-bonding dynamics in the solvent.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Ghosh, A. K., Brindisi, M., & Yen, Y. C. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788.
-
Lam, P. Y., Ru, Y., Jadhav, P. K., et al. (1998). Stereoisomers of Cyclic Urea HIV-1 Protease Inhibitors: Synthesis and Binding Affinities. Journal of Medicinal Chemistry, 41(25), 5113–5117.
-
Mitsuya, M., et al. (2007). Discovery of Diaryl Imidazolidin-2-one Derivatives, a Novel Class of Muscarinic M3 Selective Antagonists (Part 1). Journal of Medicinal Chemistry, 50(6), 1132-1145.
-
Ronchetti, R., Moroni, G., & Camaioni, E. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Advances, 11(40), 24613-24638.
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- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of novel mutant-combating ALK and ROS1 dual inhibitors bearing imidazolidin-2-one moiety with reasonable PK properties - PubMed [pubmed.ncbi.nlm.nih.gov]
